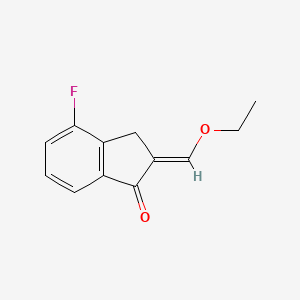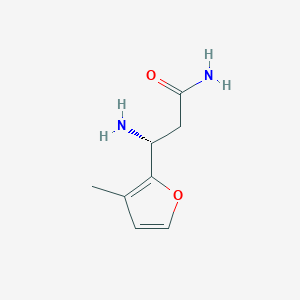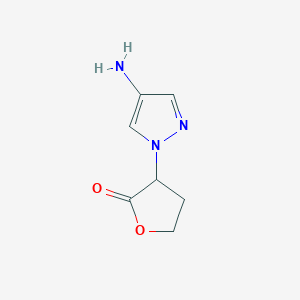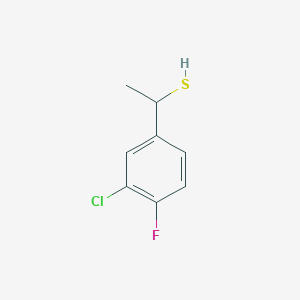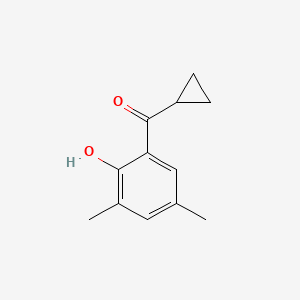
2-Cyclopropanecarbonyl-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-4,6-dimethylphenol is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a phenolic compound characterized by the presence of a cyclopropane carbonyl group and two methyl groups attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4,6-dimethylphenol typically involves the acylation of 4,6-dimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropanecarbonyl-4,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropanecarbonyl-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropanecarbonyl-4,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropane carbonyl group can interact with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: A phenolic compound with two methyl groups attached to the benzene ring.
2,5-Dimethylphenol: Similar structure but with methyl groups in different positions.
4-Methylphenol (p-Cresol): A phenol with a single methyl group.
Uniqueness
2-Cyclopropanecarbonyl-4,6-dimethylphenol is unique due to the presence of the cyclopropane carbonyl group, which imparts distinct chemical and physical properties compared to other methylphenols
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
cyclopropyl-(2-hydroxy-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-8(2)11(13)10(6-7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
Clave InChI |
FWTNMXBAZOVHKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)C2CC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


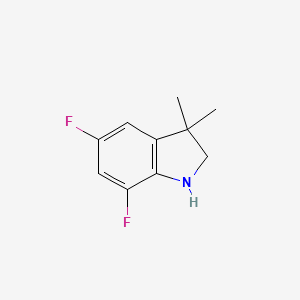
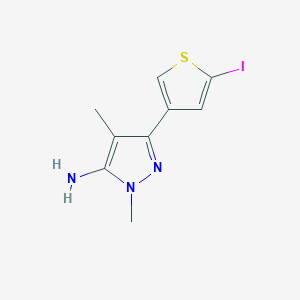
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
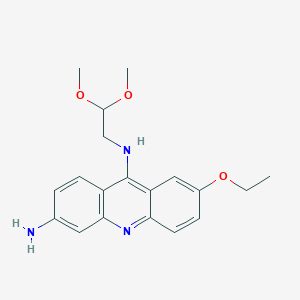
![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
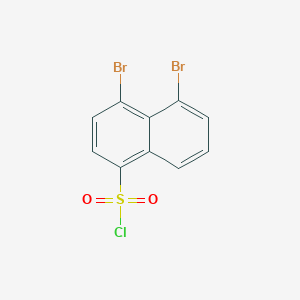
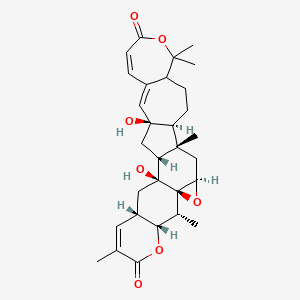
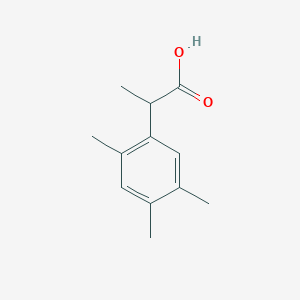
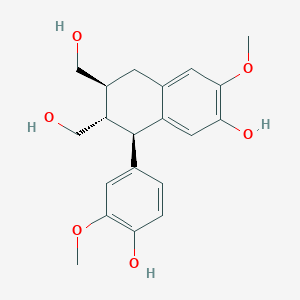
![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
